molecular formula C11H8BrNO2 B7809176 4-Bromobenzylidenecyanoacetic acid methyl ester

4-Bromobenzylidenecyanoacetic acid methyl ester

Cat. No.: B7809176
M. Wt: 266.09 g/mol
InChI Key: PDCJTVLFFQUQGC-RMKNXTFCSA-N
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Description

4-Bromobenzylidenecyanoacetic acid methyl ester is an organic compound that belongs to the class of cyanoacetic acid derivatives It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a cyanoacetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzylidenecyanoacetic acid methyl ester typically involves the condensation of 4-bromobenzaldehyde with cyanoacetic acid methyl ester in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The general reaction scheme is as follows:

4-Bromobenzaldehyde+Cyanoacetic acid methyl esterPiperidine4-Bromobenzylidenecyanoacetic acid methyl ester\text{4-Bromobenzaldehyde} + \text{Cyanoacetic acid methyl ester} \xrightarrow{\text{Piperidine}} \text{this compound} 4-Bromobenzaldehyde+Cyanoacetic acid methyl esterPiperidine​4-Bromobenzylidenecyanoacetic acid methyl ester

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzylidenecyanoacetic acid methyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The cyanoacetic acid methyl ester moiety can participate in further condensation reactions with aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation reactions: Catalysts like piperidine or pyridine are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Substituted benzylidenecyanoacetic acid methyl esters.

    Condensation reactions: Extended conjugated systems or heterocyclic compounds.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

4-Bromobenzylidenecyanoacetic acid methyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Bromobenzylidenecyanoacetic acid methyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In condensation reactions, the compound forms a new carbon-carbon double bond through the elimination of water. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylidenecyanoacetic acid methyl ester
  • 4-Fluorobenzylidenecyanoacetic acid methyl ester
  • 4-Methylbenzylidenecyanoacetic acid methyl ester

Uniqueness

4-Bromobenzylidenecyanoacetic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated derivatives.

Properties

IUPAC Name

methyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCJTVLFFQUQGC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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